molecular formula C11H16N4O2 B4062808 N-methyl-2-nitro-5-(1-piperazinyl)aniline

N-methyl-2-nitro-5-(1-piperazinyl)aniline

Cat. No. B4062808
M. Wt: 236.27 g/mol
InChI Key: VDNHQWNTYVPQQL-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-5-(1-piperazinyl)aniline (MNPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPA is a nitroaromatic compound that is widely used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Ascorbate-Nitrite Reaction and Nitrosamine Formation

The interaction of nitrite with various compounds including piperazine derivatives has been studied to understand the formation of carcinogenic N-nitroso compounds. The ascorbate-nitrite reaction, for instance, shows potential in blocking the formation of these compounds, suggesting a mechanism that could mitigate the risk associated with drug compounds that can form carcinogenic nitrosamines (Mirvish et al., 1972).

Nitrosation and Excretion of Piperazine Derivatives

Research on piperazine, a secondary amine, indicates rapid nitrosation in vitro forming N-nitrosamines, including N-mononitrosopiperazine. This formation and its subsequent excretion after oral intake highlight the metabolic pathways and potential health implications of nitrosamine formation from piperazine derivatives (Bellander et al., 1985).

Bioelectrochemical Reduction of Nitrobenzene

The conversion of nitrobenzene to aniline in a bioelectrochemical system showcases an environmentally friendly approach to detoxifying nitrobenzene, a common environmental pollutant. The use of a biocatalyzed cathode for this conversion process opens avenues for the remediation of nitroaromatic pollutants (Wang et al., 2011).

Ozonation of Anilines

The ozonation of anilines, including those with nitro groups, has been studied for water treatment applications. This research provides insights into the kinetics, stoichiometry, and pathways of aniline degradation, contributing to our understanding of how to effectively remove such contaminants from water (Tekle-Röttering et al., 2016).

Screening for N-Nitrosamines in Pharmaceuticals

A substructure-based screening approach identifies drug substances at risk of contamination with N-nitrosamines, carcinogenic compounds that can arise during the synthesis or storage of pharmaceuticals. This methodology aids in the assessment and management of such risks in the pharmaceutical industry (Kao et al., 2022).

properties

IUPAC Name

N-methyl-2-nitro-5-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-12-10-8-9(2-3-11(10)15(16)17)14-6-4-13-5-7-14/h2-3,8,12-13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNHQWNTYVPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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